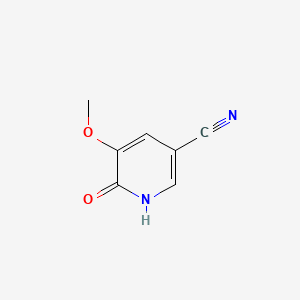
heparin disaccharide II-A, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heparin disaccharide II-A, sodium salt is a derivative of heparin, a naturally occurring anticoagulant. Heparin is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences. This compound is a specific disaccharide unit derived from the depolymerization of heparin and is used in various scientific and medical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of heparin disaccharide II-A, sodium salt typically involves the enzymatic depolymerization of heparin using heparinase enzymes. These enzymes cleave the heparin polysaccharide into smaller disaccharide units. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and ensure the production of the desired disaccharide .
Industrial Production Methods
Industrial production of this compound follows a similar enzymatic depolymerization process but on a larger scale. The process involves the extraction of heparin from animal tissues, followed by purification and enzymatic treatment to produce the disaccharide. The final product is then purified and converted to its sodium salt form for stability and ease of use .
Analyse Chemischer Reaktionen
Types of Reactions
Heparin disaccharide II-A, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the disaccharide for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the disaccharide.
Reduction: Reducing agents like sodium borohydride can be used to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Heparin disaccharide II-A, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure and function of heparin and heparan sulfate.
Biology: It is used to investigate the biological roles of glycosaminoglycans in cell signaling and interactions.
Medicine: It is used in the development of anticoagulant therapies and as a potential drug for various medical conditions.
Wirkmechanismus
Heparin disaccharide II-A, sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation pathway. It binds to antithrombin III, enhancing its ability to inhibit thrombin and other coagulation factors. This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .
Vergleich Mit ähnlichen Verbindungen
Heparin disaccharide II-A, sodium salt can be compared with other heparin-derived disaccharides such as:
- Heparin disaccharide I-H, sodium salt
- Heparin disaccharide I-S, sodium salt
- Heparin disaccharide IV-A, sodium salt
These compounds share similar structures but differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which influences its interaction with proteins and its biological effects .
Eigenschaften
CAS-Nummer |
136098-06-1 |
|---|---|
Molekularformel |
C14H21NNaO14S |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 |
InChI-Schlüssel |
WUZKLDXYVUXUPB-WYBHFVFNSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na] |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


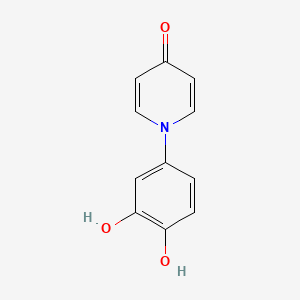
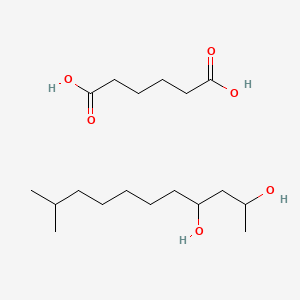
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
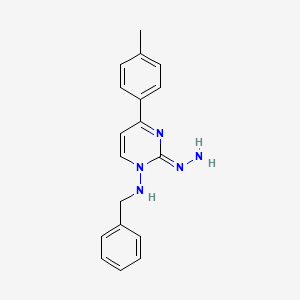
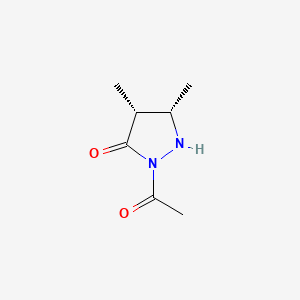

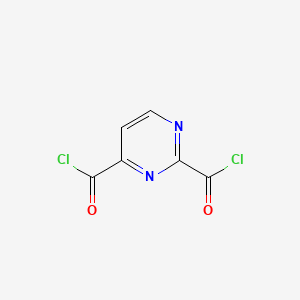
![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)

